molecular formula C26H22N4O4 B2625523 3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-13-0

3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2625523
CAS RN: 1207056-13-0
M. Wt: 454.486
InChI Key: WJCAASWHMPAQFL-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Bisheterocycles Synthesis: Novel 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones have been synthesized via azide cycloaddition reaction, showcasing the synthetic versatility of quinazoline-2,4(1H,3H)-dione derivatives (Komaraiah et al., 2007).
  • Antimicrobial Properties: Compounds with a 1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one structure, related to the queried chemical, have shown significant antibacterial and antifungal activities, suggesting potential use in antimicrobial research (Gupta et al., 2008).

Chemical Modifications and Pharmacological Properties

  • Alkylation and Pharmacological Relevance: Alkylation of quinazolinedione derivatives, including those structurally similar to the queried compound, can modify their biological properties, highlighting the importance in drug development (Rivero et al., 2009).
  • Natural Product Synthesis: Quinazoline-2,4-dione derivatives, related to the compound , have been synthesized and studied for their pharmacological properties, demonstrating the chemical's relevance in natural product synthesis (Rivero et al., 2004).

Potential Antitumor and Anticancer Applications

  • Tumor Cell Growth Inhibition: Quinazoline-2,4(1H,3H)-diones, structurally related to the queried compound, have shown significant inhibition of human tumor cell lines, suggesting potential applications in cancer research (Zhou et al., 2013).
  • Analgesic and Anti-inflammatory Activities: New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, closely related to the queried chemical, have been synthesized and found to possess potent analgesic and anti-inflammatory activities, indicating potential therapeutic applications (Dewangan et al., 2016).

Synthesis and Characterization of Analogues

  • Synthesis of Novel Analogs: Innovative synthetic approaches have led to the creation of novel 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, related to the queried compound, showcasing the chemical's adaptability in synthesis (Maftei et al., 2013).

Other Research Applications

  • Chemical Reactions and Mechanisms: Research into the reactions of quinazoline-2,4(1H,3H)-diones, closely related to the compound , has enhanced understanding of their chemical behaviors and potential applications (Abdel-Megeid et al., 1971).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The second intermediate is then coupled with 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione to form the final product.", "Starting Materials": [ "2-methoxybenzoic acid", "thionyl chloride", "hydrazine hydrate", "3,5-dimethylaniline", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium carbonate", "potassium permanganate", "hydrochloric acid", "sodium borohydride", "ethyl acetate", "water" ], "Reaction": [ "2-methoxybenzoic acid is reacted with thionyl chloride to form 2-methoxybenzoyl chloride.", "2-methoxybenzoyl chloride is then reacted with hydrazine hydrate to form 2-methoxybenzohydrazide.", "2-methoxybenzohydrazide is then reacted with phosphorus oxychloride to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride.", "3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride is then reacted with sodium hydroxide to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is then reacted with acetic anhydride and sodium acetate to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-acetate.", "3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-acetate is then reacted with sodium nitrite and sulfuric acid to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-diazonium sulfate.", "3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione is then reacted with sodium carbonate and potassium permanganate to form 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione-2-carboxylic acid.", "3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione-2-carboxylic acid is then reacted with hydrochloric acid and sodium borohydride to form 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione-2-carboxylic acid hydrazide.", "3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-diazonium sulfate is then coupled with 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione-2-carboxylic acid hydrazide to form the final product, 3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1207056-13-0

Product Name

3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

3-(3,5-dimethylphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-16-12-17(2)14-18(13-16)30-25(31)19-8-4-6-10-21(19)29(26(30)32)15-23-27-24(28-34-23)20-9-5-7-11-22(20)33-3/h4-14H,15H2,1-3H3

InChI Key

WJCAASWHMPAQFL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC)C

solubility

not available

Origin of Product

United States

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